molecular formula C14H10Cl4O2 B020267 Tetrachlorodimethoxy-1,1'-biphenyl CAS No. 107843-95-8

Tetrachlorodimethoxy-1,1'-biphenyl

Cat. No.: B020267
CAS No.: 107843-95-8
M. Wt: 352 g/mol
InChI Key: IPHVCCXKFMRAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-Biphenyl, tetrachlorodimethoxy- is a chemical compound with the molecular formula C14H10Cl4O2 and a molecular weight of 352 g/mol. It is characterized by the presence of two phenyl rings connected by a single bond, with four chlorine atoms and two methoxy groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions for chlorination often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure . The subsequent methoxylation can be achieved using methanol in the presence of a catalyst such as sulfuric acid or a base like sodium methoxide .

Industrial Production Methods

Industrial production of 1,1’-Biphenyl, tetrachlorodimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and methanol, with optimized reaction conditions to ensure high yield and purity . The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, tetrachlorodimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in partially or fully dechlorinated biphenyls.

    Substitution: The chlorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include various chlorinated and methoxylated biphenyl derivatives, quinones, and dechlorinated biphenyls .

Scientific Research Applications

1,1’-Biphenyl, tetrachlorodimethoxy- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent or in the treatment of other diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, tetrachlorodimethoxy- involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with multiple targets .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, tetrachlorodimethoxy-: C14H10Cl4O2

    1,1’-Biphenyl, tetrachlorodimethyl-: C14H10Cl4

    1,1’-Biphenyl, tetrachlorodihydroxy-: C14H10Cl4O2

Uniqueness

1,1’-Biphenyl, tetrachlorodimethoxy- is unique due to the presence of both chlorine atoms and methoxy groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.

Properties

CAS No.

107843-95-8

Molecular Formula

C14H10Cl4O2

Molecular Weight

352 g/mol

IUPAC Name

1,2,3-trichloro-4-(2-chlorophenyl)-5,6-dimethoxybenzene

InChI

InChI=1S/C14H10Cl4O2/c1-19-13-9(7-5-3-4-6-8(7)15)10(16)11(17)12(18)14(13)20-2/h3-6H,1-2H3

InChI Key

IPHVCCXKFMRAOG-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl

107843-95-8

Synonyms

Tetrachlorodimethoxy-1,1'-biphenyl

Origin of Product

United States

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